7-Hydrazinylisoquinoline dihydrochloride
Description
Contextual Significance of Isoquinoline (B145761) and Hydrazine (B178648) Moieties in Organic Synthesis
The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. It is a constituent of numerous natural products, particularly alkaloids, and is present in a wide array of synthetic compounds exhibiting diverse pharmacological activities. These activities span a broad spectrum, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The versatility of the isoquinoline ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physical properties.
The hydrazine moiety (-NHNH2) is a powerful nucleophile and a precursor to a variety of functional groups in organic synthesis. Its ability to react with carbonyl compounds to form hydrazones, and its role in the formation of nitrogen-containing heterocycles like pyrazoles and triazoles, makes it an invaluable tool for synthetic chemists. The incorporation of a hydrazine group onto an isoquinoline scaffold, therefore, opens up a plethora of synthetic possibilities for creating complex, polycyclic molecules.
Evolution of Research Interest in Substituted Isoquinoline Derivatives
Research into substituted isoquinoline derivatives has a long and storied history, evolving from the isolation and structural elucidation of naturally occurring isoquinoline alkaloids to the development of sophisticated synthetic methodologies. Early research focused on classical synthetic routes such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions to construct the isoquinoline core.
In recent decades, the advent of modern synthetic techniques, including transition-metal-catalyzed cross-coupling reactions and C-H activation, has revolutionized the synthesis of functionalized isoquinolines. This has allowed for the introduction of a wide range of substituents at specific positions on the isoquinoline ring system, leading to the generation of extensive libraries of compounds for biological screening. The focus has shifted towards creating structurally complex and diverse isoquinoline derivatives with tailored properties for specific applications, particularly in drug discovery.
Overview of 7-Hydrazinylisoquinoline (B1322490) Dihydrochloride (B599025) as a Core Synthetic Intermediate
7-Hydrazinylisoquinoline dihydrochloride is a key building block in the synthesis of various heterocyclic compounds. While specific data for this particular isomer is not extensively documented in publicly available literature, its utility can be inferred from the known reactivity of hydrazinyl-substituted aromatic systems. The dihydrochloride salt form enhances the stability and solubility of the compound, making it a convenient precursor for synthetic transformations.
The primary role of this compound in synthesis is as a precursor for the construction of fused heterocyclic systems. The hydrazine moiety at the 7-position of the isoquinoline ring is strategically positioned to undergo cyclization reactions with suitable bifunctional reagents, leading to the formation of novel tricyclic and tetracyclic structures.
For instance, the reaction of a hydrazinylisoquinoline with a β-dicarbonyl compound or its equivalent can lead to the formation of a pyrazole (B372694) ring fused to the isoquinoline core, yielding a pyrazolo[4,3-g]isoquinoline. Similarly, reactions with reagents containing a one-carbon unit that can react with both nitrogen atoms of the hydrazine group can be employed to construct a fused triazole ring, resulting in a triazolo[4,5-g]isoquinoline. These fused systems are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. The synthesis of pyrazolo[3,4-g]isoquinolines has been reported from a substituted isoquinoline intermediate reacting with hydrazine, highlighting the feasibility of such cyclization strategies. nih.gov
The synthesis of 7-Hydrazinylisoquinoline itself is plausibly achieved from 7-aminoisoquinoline. This transformation would typically involve a diazotization reaction of the amino group with nitrous acid to form a diazonium salt, followed by a reduction step to yield the hydrazine.
Chemical Properties of Hydrazinylisoquinoline Derivatives
| Property | Value |
| Molecular Formula | C₉H₁₁Cl₂N₃ |
| Molecular Weight | 232.11 g/mol |
| Appearance | Expected to be a crystalline solid |
| Solubility | Likely soluble in water and polar organic solvents |
| Reactivity | The hydrazine group is a strong nucleophile and a reducing agent. The isoquinoline ring can undergo electrophilic substitution. |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11Cl2N3 |
|---|---|
Molecular Weight |
232.11 g/mol |
IUPAC Name |
isoquinolin-7-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6,12H,10H2;2*1H |
InChI Key |
RRJOMMJQNIBOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)NN.Cl.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Hydrazinylisoquinoline Dihydrochloride and Its Analogs
Strategies for the Direct Synthesis of 7-Hydrazinylisoquinoline (B1322490) Dihydrochloride (B599025)
The most established route for the synthesis of 7-Hydrazinylisoquinoline dihydrochloride involves a multi-step process starting from a readily available precursor, 7-aminoisoquinoline. This pathway leverages classic reactions of aromatic amines to introduce the desired hydrazinyl functional group.
The primary precursor for this synthesis is 7-aminoisoquinoline . nih.gov The reaction pathway proceeds via two key transformations: diazotization followed by reduction.
Diazotization: The process begins with the conversion of the primary aromatic amine group of 7-aminoisoquinoline into a diazonium salt. byjus.com This is typically achieved by treating an acidic solution of the amine with sodium nitrite (B80452) at low temperatures (0–5 °C) to generate the intermediate 7-isoquinolinediazonium chloride. organic-chemistry.org The reaction is highly sensitive to temperature; maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing. careers360.com
Reduction: The resulting diazonium salt is then immediately reduced to form the hydrazine (B178648). A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in a concentrated acidic medium, such as hydrochloric acid. The crude product is then typically isolated as the dihydrochloride salt.
Optimization of this pathway focuses on maximizing the yield and purity of the final product by carefully controlling reaction parameters.
Table 1: Optimization of Reaction Conditions for Diazotization and Reduction
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 0–5 °C | Stabilizes the intermediate diazonium salt, preventing premature decomposition and formation of byproducts like 7-hydroxyisoquinoline. libretexts.org |
| Acid Concentration | High (e.g., conc. HCl) | Ensures the complete formation of nitrous acid from sodium nitrite and maintains the stability of the diazonium salt. |
| Reducing Agent | Tin(II) Chloride (SnCl₂) | Provides a reliable and high-yielding reduction of the diazonium salt to the corresponding hydrazine. |
| Order of Addition | Slow, dropwise addition of NaNO₂ solution | Controls the exothermic diazotization reaction, preventing temperature spikes and localized concentration increases. careers360.com |
While the classical synthesis route for 7-Hydrazinylisoquinoline relies on stoichiometric reducing agents like tin(II) chloride, catalytic methods offer alternative pathways, particularly in the broader context of isoquinoline (B145761) synthesis. Catalytic hydrogenation is a prominent method for the reduction of various functional groups.
In the context of converting a diazonium intermediate, catalytic hydrogenation is less common due to the reactivity of the diazonium group. However, for analogous transformations, such as the reduction of a nitro group in a precursor like 7-nitroisoquinoline (B179579) to 7-aminoisoquinoline, various catalyst systems are employed. These systems are crucial for producing the key precursor for the final hydrazination step.
Table 2: Common Catalyst Systems for Reduction of Nitroarenes to Anilines
| Catalyst | Support | Solvent | Key Advantages |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Ethanol, Ethyl Acetate | High activity, good selectivity, widely used in industry. researchgate.net |
| Platinum (Pt) | Carbon (C) | Acetic Acid, Ethanol | Effective under mild conditions, but can sometimes lead to over-reduction. |
| Ruthenium (Ru) | Alumina (Al₂O₃) | Methanol | Shows high activity and can be more cost-effective than palladium. researchgate.net |
| Nickel (Ni) | Raney Nickel | Ethanol | Cost-effective, but often requires higher temperatures and pressures. |
These catalytic hydrogenation steps are essential for the efficient production of the 7-aminoisoquinoline precursor, which is then carried forward to the final hydrazination step.
Regioselective Functionalization Approaches to Isoquinoline Scaffolds for Hydrazine Introduction
The synthesis of 7-Hydrazinylisoquinoline is critically dependent on the ability to introduce a functional group specifically at the 7-position of the isoquinoline core. The regioselectivity of electrophilic substitution on the isoquinoline ring is influenced by the directing effects of the heterocyclic nitrogen atom and any existing substituents.
Achieving substitution at the C7 position often requires multi-step synthetic sequences that build the isoquinoline ring from a pre-functionalized benzene (B151609) derivative. However, direct functionalization strategies using transition-metal catalysis have emerged as powerful tools. Rhodium(III)-catalyzed C-H activation, for example, allows for the annulation of amides with diazo compounds to regioselectively form isoquinolones, which can be further modified. nih.gov The position of substitution is guided by the directing group on the starting material. researchgate.net
For the specific introduction of a nitrogen-containing group at C7, the most practical approach often involves the synthesis of 7-nitroisoquinoline or 7-bromoisoquinoline (B118868) as a key intermediate.
From 7-Nitroisoquinoline: Nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. Synthesizing the 7-nitro isomer often requires a more complex, directed synthesis. Once obtained, the nitro group can be catalytically reduced to the 7-amino group, which serves as the direct precursor for hydrazination.
From 7-Bromoisoquinoline: A halogen at the 7-position can be converted to an amino group via methods like the Buchwald-Hartwig amination, followed by the standard diazotization-reduction sequence.
These regioselective methods are fundamental to ensuring that the hydrazine group is installed at the correct position on the isoquinoline scaffold.
Green Chemistry Principles in this compound Synthesis
Traditional methods for synthesizing isoquinoline derivatives often involve harsh conditions, hazardous reagents, and toxic solvents, which raises environmental concerns. rsc.orgrsc.org The application of green chemistry principles aims to mitigate these issues by developing more sustainable synthetic protocols.
Key green chemistry strategies applicable to the synthesis of 7-Hydrazinylisoquinoline and its precursors include:
Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids can significantly reduce environmental impact. tandfonline.com For instance, ruthenium-catalyzed syntheses of isoquinolines have been successfully performed in PEG-400, which acts as a biodegradable and recyclable solvent.
Energy Efficiency: Employing alternative energy sources such as microwave irradiation or ultrasound can accelerate reaction rates, reduce reaction times, and lower energy consumption compared to conventional heating. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. C-H activation reactions are particularly notable for their high atom economy, as they avoid the need for pre-functionalized substrates. nih.gov
While specific green chemistry literature for this compound is scarce, these general principles can be applied to its multi-step synthesis to create a more environmentally friendly process. rsc.org
Chemical Reactivity and Derivatization Strategies
Condensation Reactions of the Hydrazine (B178648) Moiety
The hydrazine group is a potent nucleophile, readily participating in condensation reactions with various electrophiles, most notably carbonyl compounds. This reactivity is fundamental to the construction of larger, more complex molecular frameworks.
The reaction of 7-Hydrazinylisoquinoline (B1322490) dihydrochloride (B599025) with aldehydes and ketones provides a straightforward and efficient route to a diverse range of hydrazone derivatives. This transformation is particularly valuable in the construction of chemical libraries for drug discovery and high-throughput screening. The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.
The synthesis of such libraries allows for the systematic exploration of structure-activity relationships (SAR), where modifications to the aldehyde or ketone component can lead to significant changes in the biological activity of the resulting hydrazone.
Table 1: Examples of Hydrazone Derivatives from 7-Hydrazinylisoquinoline
| Aldehyde/Ketone Reactant | Resulting Hydrazone Derivative |
|---|---|
| Benzaldehyde | (E)-7-(2-benzylidenehydrazinyl)isoquinoline |
| Acetophenone | (E)-7-(2-(1-phenylethylidene)hydrazinyl)isoquinoline |
| 4-Methoxybenzaldehyde | (E)-7-(2-(4-methoxybenzylidene)hydrazinyl)isoquinoline |
This table presents hypothetical examples for illustrative purposes, based on the general reactivity of hydrazines.
The hydrazine moiety of 7-Hydrazinylisoquinoline serves as a key precursor for the synthesis of various fused heterocyclic systems, most notably pyrazoles and triazoles. These five-membered aromatic rings are prevalent scaffolds in numerous biologically active compounds.
Pyrazoles: The reaction of 7-Hydrazinylisoquinoline with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, is a classic and efficient method for the construction of pyrazole (B372694) rings. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring fused to or substituted with the isoquinoline (B145761) core.
Triazoles: Similarly, 1,2,4-triazole (B32235) derivatives can be synthesized from 7-Hydrazinylisoquinoline. One common approach involves the reaction with formamide, which can act as a source of a one-carbon unit, leading to the formation of the triazole ring. Another method involves the reaction with acyl chlorides followed by cyclization.
These cyclization reactions significantly expand the chemical space accessible from 7-Hydrazinylisoquinoline, providing access to rigid, planar heterocyclic systems with distinct electronic and steric properties.
Nucleophilic and Electrophilic Transformations of the Isoquinoline Core
The isoquinoline ring system is an aromatic heterocycle that can undergo both nucleophilic and electrophilic substitution reactions, although its reactivity is influenced by the presence of the activating hydrazinyl group.
The hydrazinyl group (-NHNH2) at the 7-position of the isoquinoline ring acts as an electron-donating group through resonance. This increases the electron density of the aromatic system, particularly at the ortho and para positions (C6 and C8). Consequently, the isoquinoline core becomes more susceptible to electrophilic aromatic substitution reactions. Conversely, the electron-rich nature of the ring makes it less prone to nucleophilic aromatic substitution, unless activated by other electron-withdrawing groups or under specific reaction conditions.
To further diversify the isoquinoline core, palladium-catalyzed cross-coupling reactions are invaluable tools. To utilize these reactions, 7-Hydrazinylisoquinoline would typically first be converted to a derivative containing a suitable leaving group, such as a halide (e.g., 7-bromo or 7-chloroisoquinoline). This halogenated intermediate can then participate in a variety of cross-coupling reactions.
For instance, a Suzuki coupling with an aryl boronic acid could introduce a new aryl or heteroaryl substituent at the 7-position. Similarly, a Buchwald-Hartwig amination could be employed to introduce a different nitrogen-based nucleophile, further functionalizing the isoquinoline scaffold. While direct cross-coupling on the C-H bonds of the isoquinoline ring is also possible, it often requires specific directing groups and reaction conditions.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a 7-Haloisoquinoline Scaffold
| Coupling Reaction | Coupling Partner | Resulting Structure |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | 7-Arylisoquinoline |
| Sonogashira Coupling | Terminal alkyne | 7-Alkynylisoquinoline |
| Heck Coupling | Alkene | 7-Alkenylisoquinoline |
This table illustrates potential derivatizations starting from a hypothetical 7-haloisoquinoline precursor.
Multi-Component Reactions Incorporating 7-Hydrazinylisoquinoline Dihydrochloride
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are powerful tools for generating molecular diversity. The reactive nature of the hydrazine moiety in this compound makes it a suitable component for certain MCRs.
For example, it could potentially participate as the amine component in Ugi-type reactions. The classical Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing 7-Hydrazinylisoquinoline as the amine component, complex α-acylamino amide structures bearing the isoquinoline scaffold could be rapidly assembled.
Similarly, in a Biginelli-type reaction, which typically involves an aldehyde, a β-ketoester, and a urea (B33335) or thiourea, 7-Hydrazinylisoquinoline could potentially act as a urea surrogate under certain conditions, leading to the formation of dihydropyrimidinone-like structures. The exploration of this compound in such MCRs represents a promising avenue for the efficient synthesis of novel and complex heterocyclic libraries.
Advanced Spectroscopic and Analytical Research Techniques
Elucidation of Novel Derivatives Using High-Resolution NMR Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of novel derivatives of 7-hydrazinylisoquinoline (B1322490). Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR, the chemical shifts, coupling constants, and integration of proton signals allow for the precise assignment of protons within the isoquinoline (B145761) ring system and any appended functional groups. For instance, the aromatic protons of the isoquinoline core typically appear in the downfield region of the spectrum, and their splitting patterns can reveal their relative positions. The protons of the hydrazinyl group exhibit characteristic chemical shifts that are sensitive to the chemical environment, such as pH and solvent.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring and any substituents are indicative of their electronic environment. The formation of new derivatives through reactions involving the hydrazinyl group can be readily monitored by the appearance of new signals and shifts in the positions of existing carbon peaks.
Mass Spectrometry Approaches for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful tool for monitoring the progress of reactions involving 7-hydrazinylisoquinoline dihydrochloride (B599025) and for characterizing the resulting products. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecules for analysis.
During a chemical synthesis, small aliquots of the reaction mixture can be periodically analyzed by MS to track the consumption of the starting material (7-hydrazinylisoquinoline) and the formation of the desired product. This real-time monitoring allows for the optimization of reaction conditions, such as temperature, time, and reagent stoichiometry. The high sensitivity of mass spectrometry enables the detection of intermediates and byproducts, providing valuable insights into the reaction mechanism.
For product characterization, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This information is critical for confirming the identity of a newly synthesized derivative. Tandem mass spectrometry (MS/MS) is also employed to further probe the structure of the product. In an MS/MS experiment, the ion of interest is isolated, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint and can be used to confirm the connectivity of atoms within the molecule.
Chromatographic Methods (HPLC, UPLC, GC-MS) for Reaction Progress and Purity Assessment in Research
Chromatographic techniques are essential for assessing the progress of reactions and determining the purity of isolated products in research involving 7-hydrazinylisoquinoline and its derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used for the analysis of non-volatile and thermally labile compounds. In these methods, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. By monitoring the reaction mixture over time, the disappearance of the starting material peak and the appearance of the product peak can be quantified to determine the reaction kinetics and endpoint. Once the reaction is complete, HPLC and UPLC are used to assess the purity of the isolated product by detecting and quantifying any residual starting materials or byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable derivatives of 7-hydrazinylisoquinoline. The sample is vaporized and separated in a GC column, and the eluted components are subsequently analyzed by a mass spectrometer. GC-MS is highly effective for identifying and quantifying impurities in a sample.
The following table summarizes the applications of these chromatographic methods:
| Technique | Application in Research | Information Obtained |
| HPLC | Reaction monitoring, Purity assessment | Quantitative data on starting materials, products, and impurities. |
| UPLC | High-throughput reaction monitoring, Purity assessment | Faster analysis times and higher resolution compared to HPLC. |
| GC-MS | Purity assessment of volatile derivatives | Identification and quantification of volatile impurities. |
Advanced X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For novel derivatives of 7-hydrazinylisoquinoline that can be grown as single crystals, this technique provides unambiguous structural information.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined.
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles. This information is invaluable for confirming the connectivity and stereochemistry of a newly synthesized derivative. Furthermore, the crystal structure reveals details about the intermolecular interactions, such as hydrogen bonding and pi-stacking, which govern the packing of the molecules in the solid state. This understanding of the solid-state structure is crucial for studies related to polymorphism and material properties.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Systems
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
IR spectroscopy is particularly useful for identifying characteristic functional groups. For instance, the N-H stretching vibrations of the hydrazinyl group in 7-hydrazinylisoquinoline and its derivatives give rise to distinct absorption bands in the IR spectrum. The C=N and C=C stretching vibrations of the isoquinoline ring also produce characteristic peaks. The formation of derivatives can be monitored by the appearance or disappearance of specific absorption bands corresponding to the functional groups involved in the reaction.
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, symmetric vibrations and bonds involving heavier atoms often produce strong Raman signals. In the context of 7-hydrazinylisoquinoline derivatives, Raman spectroscopy can provide additional information about the vibrations of the aromatic ring system and other functional groups. A study on the related flurazepam and its dihydrochloride salt highlighted that very strong lines near 1615 cm⁻¹ in the Raman spectra are assigned to the C=N stretch of the diazepine (B8756704) ring, which shifts to 1635 cm⁻¹ in the dihydrochloride form as the C=N group becomes C=N⁺. nih.gov Similarly, a very strong absorption near 1680 cm⁻¹ in the IR spectra of related compounds is attributed to the C=O stretching mode. nih.gov The hydrochlorides are often characterized by very strong, broad bands in the IR spectra between 2600 and 2200 cm⁻¹. nih.gov
The following table lists some key functional groups and their typical vibrational frequencies:
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| N-H (Hydrazine) | Stretch | 3400-3250 | 3400-3250 |
| C=N (Isoquinoline) | Stretch | 1690-1640 | 1690-1640 |
| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 |
| C-N | Stretch | 1350-1000 | 1350-1000 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In organic chemistry, it is frequently applied to elucidate reaction mechanisms, determine the geometries of transition states, and calculate activation energies. A DFT study on the reaction mechanisms involving 7-Hydrazinylisoquinoline (B1322490) dihydrochloride (B599025) could, for instance, map the energy profile of its synthesis or its participation in subsequent chemical transformations. Such studies provide valuable insights into the feasibility and kinetics of a reaction.
For related heterocyclic compounds, DFT calculations have been successfully used to predict reactive sites and understand degradation properties. For example, investigations into quinoline (B57606) derivatives have utilized DFT to calculate quantum-molecular descriptors that are crucial for improving synthesis procedures.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Hypothetical Mechanisms)
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein. These methods are fundamental in drug discovery for predicting the binding affinity and orientation of a compound at the active site of a target protein.
While no specific molecular docking or MD simulation studies have been published for 7-Hydrazinylisoquinoline dihydrochloride, research on analogous structures highlights the potential of this approach. For instance, studies on novel quinazoline (B50416) derivatives, which share a similar heterocyclic core, have employed molecular docking and MD simulations to investigate their potential as phosphodiesterase 7 (PDE7) inhibitors. nih.gov These simulations provided a basis for understanding the interactions, such as hydrogen bonds and π-π stacking, within the enzyme's active site. nih.gov Hypothetically, similar studies could be designed for this compound to explore its potential interactions with various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derived Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.
There are no specific QSAR models reported in the literature for derivatives of this compound. However, QSAR studies are common for various classes of heterocyclic compounds. Such a study would typically involve synthesizing a library of derivatives of this compound, measuring their biological activity for a specific target, and then using computational methods to correlate structural descriptors with this activity.
Electronic Structure Calculations for Reactivity Prediction
Electronic structure calculations, often performed using methods like DFT, are used to determine the distribution of electrons within a molecule. This information is critical for predicting a molecule's reactivity. Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the molecular electrostatic potential (MEP) surface, can identify electrophilic and nucleophilic sites.
For this compound, such calculations could predict how it would behave in various chemical reactions. For example, the analysis of HOMO-LUMO energy gaps can explain charge transfer within the molecule. nih.gov Studies on similar nitrogen-containing heterocycles have used these methods to gain sufficient knowledge about their reactivity properties.
Conformation Analysis and Stereochemical Considerations using Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are invaluable for identifying the most stable conformations (i.e., those with the lowest energy) and for understanding the energy barriers between different conformations.
For a molecule like this compound, computational conformational analysis could determine the preferred orientation of the hydrazinyl group relative to the isoquinoline (B145761) ring. This information is crucial as the three-dimensional shape of a molecule often dictates its biological activity and physical properties. While specific studies on this compound are absent, the general methodology is well-established in computational chemistry.
Mechanistic Investigations of Biological Interactions in Vitro and Molecular Level
Exploration of Molecular Targets and Binding Mechanisms of Derivatives
Molecular docking and in silico studies are powerful tools to predict the molecular targets and binding mechanisms of novel compounds. For derivatives of the closely related quinazoline (B50416) scaffold, molecular docking has been employed to investigate their potential as inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes. These studies help in understanding the interactions between the ligand and the active site of the enzyme, highlighting key hydrogen bonds and π-π stacking patterns that contribute to binding affinity nih.gov.
Similarly, natural isoquinoline (B145761) alkaloids have been subjected to in silico screening to predict their ability to inhibit monoamine oxidase A (MAO-A), a target for cancer therapy. Such computational approaches can evaluate binding affinity and predict pharmacokinetic properties, identifying promising candidates for further experimental validation researchgate.net. For instance, docking studies of quinoline (B57606) derivatives against HIV non-nucleoside reverse transcriptase have revealed that the presence of specific moieties, like a pyrimidine (B1678525) ring, can enhance binding affinity nih.gov. These examples suggest that derivatives of 7-Hydrazinylisoquinoline (B1322490) could be virtually screened against a variety of biological targets to identify potential therapeutic applications.
Table 1: In Silico Analysis of Isoquinoline and Quinoline Derivatives Against Various Targets
| Compound Class | Target Enzyme/Receptor | Key Findings from Molecular Docking |
| Quinazoline Derivatives | Phosphodiesterase 7 (PDE7A) | Identification of hydrogen bonds and π-π stacking interactions within the active site. |
| Natural Isoquinoline Alkaloids | Monoamine Oxidase A (MAO-A) | Prediction of high binding affinity and selectivity for MAO-A. |
| Quinoline-pyrimidine Hybrids | HIV Reverse Transcriptase | Higher docking scores compared to pyrazoline-containing analogs. |
| Quinoline-based Hydrazones | c-Abl Kinase | Compounds fit well into the active site, suggesting a potential mechanism for anticancer activity. |
Enzyme Inhibition/Activation Studies and Mechanistic Insights
Derivatives of isoquinoline and quinoline have demonstrated inhibitory activity against a range of enzymes. For example, certain pyrazolo[3,4-g]isoquinolines have been identified as potent inhibitors of several protein kinases, including Haspin, CLK1, and DYRK1A nih.gov. The inhibitory potency and selectivity of these compounds can be modulated by substitutions at various positions on the isoquinoline ring system nih.gov.
In the context of metabolic diseases, novel quinoline and isoindoline-integrated compounds have been synthesized and shown to dually inhibit α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism mdpi.com. Similarly, quinoline-based triazole hybrids have also been identified as effective inhibitors of these enzymes frontiersin.org. The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the aromatic rings play a crucial role in their inhibitory activity. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the core structure has been shown to enhance the inhibitory potential against α-amylase and α-glucosidase frontiersin.org.
Table 2: Enzyme Inhibitory Activities of Isoquinoline and Quinoline Derivatives
| Compound Series | Target Enzyme(s) | Observed Inhibition | Key Structural Features for Activity |
| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, DYRK1A | IC50 values in the nanomolar range. | Substitution patterns on the isoquinoline ring. |
| Quinoline-Isoindoline Hybrids | α-Glycosidase, α-Amylase | Significant dual inhibitory activity. | Specific heterocyclic integrations. |
| Quinoline-Triazole Hybrids | α-Amylase, α-Glucosidase | Potent inhibition, in some cases superior to the standard drug acarbose. | Electron-withdrawing groups on appended phenyl rings. |
| Quinazolinone Hydrazine (B178648) Derivatives | MET Kinase, ALK, AXL, FGFR1 | Moderate to significant inhibition. | Presence of a p-bromo benzyl (B1604629) pendant. |
Receptor-Ligand Binding Affinity and Specificity Profiling (In Vitro)
The affinity of isoquinoline derivatives for various receptors has been a subject of investigation. A study on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives evaluated their binding affinity to the ion channel binding site of the NMDA receptor complex nih.gov. This research highlighted the importance of stereochemistry, with the (S)-configured enantiomer showing significantly higher affinity than the (R)-enantiomer nih.gov.
Furthermore, hybrid molecules incorporating a tetrahydro-naphthalen-1-ol/-2-amino moiety with an aryl-piperazine fragment have been synthesized and their binding affinities for dopamine (B1211576) D2 and D3 receptors were measured nih.gov. These studies are crucial for developing selective ligands for specific receptor subtypes, which can lead to more targeted therapeutic effects with fewer side effects. The data from such binding assays, typically expressed as Ki values, provide a quantitative measure of the ligand's affinity for the receptor.
Cellular Pathway Modulation at the Molecular Level (e.g., Signaling, Gene Expression)
The anticancer effects of quinoline derivatives often stem from their ability to modulate cellular signaling pathways. For instance, a novel quinoline derivative, 91b1, was found to exert its anticancer effect by downregulating Lumican, a protein overexpressed in several cancers nih.gov. This compound was also shown to induce G0/G1 phase cell cycle arrest in cancer cells, thereby inhibiting their proliferation nih.gov.
Quinoline hydrazide-hydrazone derivatives have been reported to induce apoptosis in cancer cells through mechanisms such as the release of cytochrome C and an increase in reactive oxygen species nih.gov. The hydrazone moiety in these compounds is thought to play a role in their biological activity, potentially through interactions with cellular targets nih.gov. Studies on quinazolinone hydrazine derivatives have identified them as inhibitors of receptor tyrosine kinases like MET, which are crucial components of signaling pathways that drive cancer cell growth and survival frontiersin.orgresearchgate.net.
Development of Fluorescent Probes and Chemical Tools for Biological System Interrogation
The isoquinoline and quinoline scaffolds are valuable fluorophores for the development of fluorescent probes. Their photophysical properties can be tuned through chemical modifications, making them suitable for various bio-imaging applications nih.govnih.govmdpi.com. For example, a highly modular quinoline-based probe has been developed that exhibits a two-stage fluorescence response to intracellular pH, allowing for live-cell imaging nih.gov.
Novel isoquinoline derivatives have been synthesized that show promising fluorescent properties, with some exhibiting high quantum yields mdpi.com. These compounds have the potential to be used as chemical tools to study biological processes. Quinoline-based fluorescent probes have also been designed for the selective detection of metal ions, such as Zn(II), and have been successfully applied for imaging in living cells and even in plants arabjchem.org. The development of such probes often relies on mechanisms like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) arabjchem.org. While no fluorescent probes have been explicitly reported to be derived from 7-Hydrazinylisoquinoline dihydrochloride (B599025), its structure suggests it could serve as a valuable building block for the synthesis of novel fluorescent sensors.
Emerging Research Applications in Chemical Biology and Material Science
Utilization as a Scaffold for Rational Drug Design and Discovery (Pre-clinical, Mechanistic Focus)
The isoquinoline (B145761) ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, distinct biological targets. The inclusion of a hydrazinyl group at the 7-position provides a reactive handle for synthetic elaboration, making 7-hydrazinylisoquinoline (B1322490) dihydrochloride (B599025) an attractive starting point for constructing libraries of compounds for drug discovery and for studying biological mechanisms at a molecular level.
Chemical probes are small molecules designed to selectively interact with a specific protein or biological target, enabling researchers to study its function in complex biological systems. nih.govnih.gov The 7-hydrazinylisoquinoline scaffold is suited for this purpose due to its rigid structure, which can be synthetically modified to optimize binding affinity and selectivity. The hydrazinyl group can be used to link the isoquinoline core to other chemical moieties, such as reporter tags (e.g., fluorophores) or reactive groups for covalent labeling of the target protein. These probes are instrumental in target validation—confirming that modulating a specific protein has a desired effect—and in elucidating the intricate details of cellular signaling pathways.
Enzymes are critical catalysts for a vast array of biological reactions, and molecules that can inhibit or activate them are invaluable tools for research and medicine. mdpi.commdpi.com The isoquinoline framework is a common feature in many enzyme inhibitors. For example, derivatives of the related quinazoline (B50416) scaffold have been identified as potent inhibitors of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory processes. frontiersin.org By using 7-hydrazinylisoquinoline dihydrochloride as a starting point, chemists can design inhibitors that probe the active site of an enzyme. The hydrazinyl group can form key hydrogen bonds or be used to connect the isoquinoline core to other fragments that occupy different pockets of the enzyme's binding site. Such studies are crucial for understanding enzyme mechanisms and for the rational design of new therapeutic agents. mdpi.com
| Target Class | Example Enzyme | Role of Isoquinoline Scaffold |
| Phosphodiesterases | PDE7A | Core structure for building selective inhibitors to study inflammatory pathways. frontiersin.org |
| Kinases | Protein Kinase A (PKA) | Basis for inhibitors that compete with ATP, used to study signaling cascades. |
| Aminopeptidases | Aminopeptidase N | Framework for designing inhibitors to investigate enzyme function in cell processes. mdpi.com |
Integration into Polymer Chemistry and Material Science for Functional Material Development
The incorporation of specific molecular units into polymers can imbue them with novel functions, such as conductivity, light emission, or specific recognition capabilities. While direct integration of this compound into polymers is an emerging area, the properties of the isoquinoline ring system make it a candidate for developing functional materials. The aromatic, electron-rich nature of the isoquinoline core can be exploited to create materials with interesting optoelectronic properties. The hydrazinyl group offers a reactive site for polymerization or for grafting the molecule onto existing polymer backbones, potentially leading to the development of new sensors, organic light-emitting diodes (OLEDs), or specialized coatings.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.net These systems can self-assemble into highly ordered structures like gels, vesicles, or molecular cages. nih.gov Quinoline (B57606) and isoquinoline derivatives have been successfully used as building blocks (gelators) for creating such self-assembled materials. rsc.org The flat, aromatic surface of the isoquinoline ring promotes π-π stacking, while the nitrogen atom and the hydrazinyl group of 7-hydrazinylisoquinoline can act as hydrogen bond donors and acceptors. These interactions can guide the molecules to arrange themselves into intricate, higher-order structures. Such self-assembling systems have potential applications in drug delivery, tissue engineering, and the creation of "smart" materials that respond to external stimuli. mdpi.com
| Supramolecular Interaction | Relevant Moiety on 7-Hydrazinylisoquinoline | Potential Assembled Structure |
| π-π Stacking | Isoquinoline Ring System | Nanofibers, Sheets |
| Hydrogen Bonding | Hydrazinyl Group, Ring Nitrogen | Gels, Vesicles |
| Host-Guest Interactions | Isoquinoline Cavity | Encapsulation Complexes |
Role in Catalyst Design and Ligand Development for Organic Reactions
In organic synthesis, ligands are molecules that bind to a metal center to form a catalyst, which speeds up a chemical reaction. The design of effective ligands is crucial for developing new and efficient synthetic methods. The nitrogen atom in the isoquinoline ring and the two nitrogen atoms in the hydrazinyl group of this compound are potential coordination sites for metal ions. This allows the molecule to act as a multidentate ligand. By binding to a metal, it can influence the metal's reactivity and selectivity, enabling the catalysis of specific organic transformations. The rigid isoquinoline backbone provides a well-defined geometry, which can be exploited to create catalysts for asymmetric synthesis, where one stereoisomer of a product is formed preferentially.
Analytical Applications as a Derivatization Agent or Chromophore
In analytical chemistry, derivatization is the process of chemically modifying an analyte to make it easier to detect or separate. researchgate.netlibretexts.org The hydrazinyl group of this compound is highly reactive towards carbonyl compounds (aldehydes and ketones). This reaction can be used to "tag" these analytes. The isoquinoline portion of the molecule is a strong chromophore, meaning it absorbs ultraviolet (UV) light. When an analyte that does not absorb UV light (like a simple sugar or a steroid) is derivatized with 7-hydrazinylisoquinoline, the resulting product becomes readily detectable by HPLC with a UV detector. researchgate.net This significantly enhances the sensitivity and selectivity of the analytical method.
| Analyte Functional Group | Reaction Type | Detection Method Enhanced |
| Aldehyde | Hydrazone Formation | HPLC-UV |
| Ketone | Hydrazone Formation | HPLC-UV |
| Carbonyls (general) | Condensation | UV-Visible Spectrophotometry |
Future Research Directions and Translational Opportunities
Advancements in Asymmetric Synthesis of Chiral Derivatives
The development of stereochemically pure chiral compounds is of paramount importance in drug discovery, as different enantiomers of a molecule can exhibit distinct pharmacological and toxicological profiles. Future research should focus on the development of efficient and highly stereoselective methods for the synthesis of chiral derivatives of 7-hydrazinylisoquinoline (B1322490).
One promising approach is the adaptation of established catalytic asymmetric reduction techniques. mdpi.com For instance, transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation of imines or iminium ions derived from the hydrazinyl moiety could yield chiral 1-substituted tetrahydroisoquinolines with high enantiomeric excess. mdpi.com The use of chiral ligands, such as those based on BINAP or SEGPHOS, in conjunction with rhodium or ruthenium catalysts has proven effective for the asymmetric synthesis of various isoquinoline (B145761) alkaloids and could be explored for the target compound. nih.govacs.org
Furthermore, organocatalytic methods, which offer the advantages of being metal-free and environmentally benign, represent another exciting frontier. Chiral phosphoric acids or thiourea-based catalysts could be employed to control the stereochemical outcome of reactions involving the hydrazinyl group. The development of diastereoselective and enantioselective catalytic methods will be crucial for accessing a diverse range of chiral nonracemic isoquinoline derivatives for biological evaluation. nih.govacs.org
Hypothetical Chiral Derivatives of 7-Hydrazinylisoquinoline
| Derivative Name | Chiral Center | Potential Asymmetric Synthesis Method |
| (R/S)-7-(1-Phenylethylhydrazinyl)isoquinoline | C1 of the ethyl group | Asymmetric reductive amination |
| (R/S)-1-Methyl-7-hydrazinyl-1,2,3,4-tetrahydroisoquinoline | C1 of the isoquinoline core | Catalytic asymmetric hydrogenation |
| Chiral cyclic hydrazone derivatives | Multiple stereocenters | Diastereoselective cyclization reactions |
High-Throughput Screening Platform Development for Novel Biological Activities (Mechanistic)
High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large compound libraries to identify molecules with desired biological activities. nih.gov A key future direction is the development of a dedicated HTS platform to explore the mechanistic bioactivities of a focused library of 7-hydrazinylisoquinoline dihydrochloride (B599025) derivatives.
Given that the isoquinoline scaffold is a known kinase inhibitor, a primary focus of such a screening platform could be the identification of novel kinase inhibitors. nih.govtandfonline.comnih.gov A library of diverse derivatives could be synthesized by modifying the hydrazinyl group with various substituents. This library would then be screened against a panel of kinases implicated in diseases such as cancer and inflammatory disorders.
The development of robust and miniaturized cell-based and biochemical assays will be essential for the success of this HTS campaign. nih.gov Cellular assays can provide insights into the effects of the compounds in a more physiologically relevant context, while biochemical assays can elucidate the direct interaction between the compounds and their molecular targets. Hits identified from the primary screen would then be subjected to secondary assays to confirm their activity and determine their mechanism of action.
Illustrative High-Throughput Screening Cascade for 7-Hydrazinylisoquinoline Derivatives
| Screening Stage | Assay Type | Purpose | Potential Targets |
| Primary Screen | Biochemical (e.g., FRET, Luminescence) | Identify initial "hits" from the compound library | Panel of 100+ kinases |
| Secondary Screen | Cell-based (e.g., proliferation, apoptosis assays) | Confirm activity in a cellular context and assess cytotoxicity | Cancer cell lines with known kinase dependencies |
| Mechanism of Action Studies | Enzymatic kinetics, Western blotting | Determine the specific kinase target and downstream signaling effects | Specific kinases identified in the primary screen |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design of novel molecules with desired properties and the prediction of efficient synthetic routes. nih.govresearchgate.netfrontiersin.org The integration of these computational tools will be instrumental in unlocking the full potential of the 7-hydrazinylisoquinoline scaffold.
De novo drug design algorithms, powered by deep learning and reinforcement learning, can be employed to generate novel derivatives of 7-hydrazinylisoquinoline with optimized pharmacological profiles. nih.govnih.gov These models can learn from vast datasets of known bioactive molecules to design compounds with improved potency, selectivity, and pharmacokinetic properties. schrodinger.com
Exploration of Photoactive or Stimuli-Responsive Derivatives
The isoquinoline and quinoline (B57606) ring systems are present in many fluorescent molecules, and their photophysical properties can be tuned through chemical modification. nih.govnih.govacs.orgresearchgate.netacs.org A fascinating future research direction is the exploration of photoactive or stimuli-responsive derivatives of 7-hydrazinylisoquinoline.
By conjugating the 7-hydrazinylisoquinoline core with various fluorophores or photochromic moieties, it may be possible to create novel materials with interesting optical properties. For example, the development of fluorescent probes for bioimaging applications is a promising avenue. rsc.orgresearchgate.netnih.gov These probes could be designed to selectively bind to specific biomolecules or to respond to changes in the cellular environment, such as pH or the presence of reactive oxygen species.
Additionally, the synthesis of stimuli-responsive isoquinoline-containing polymers could lead to the development of "smart" materials. These materials could undergo a change in their physical or chemical properties in response to external stimuli like light, temperature, or pH, making them suitable for applications in drug delivery, sensing, and diagnostics. rsc.org The photoenolization mechanism observed in some quinoline derivatives could also be explored to create photochromic materials. acs.org
Development of Multimodal Research Tools and Probes
Multimodal imaging, which combines two or more imaging techniques, offers a more comprehensive understanding of biological processes. catalysisfinechemistry.com The development of multimodal research tools and probes based on the 7-hydrazinylisoquinoline scaffold is a highly promising area of future research.
By strategically functionalizing the 7-hydrazinylisoquinoline core with both a fluorescent reporter and a moiety suitable for positron emission tomography (PET) imaging, it would be possible to create a single chemical entity for dual-modality imaging. nih.govepa.govnih.govresearchgate.netsigmaaldrich.com The hydrazinyl group provides a convenient attachment point for various chelators required for radiolabeling with PET isotopes like fluorine-18 (B77423) or carbon-11.
Such multimodal probes would enable researchers to visualize biological processes at both the cellular and whole-body levels. For instance, a multimodal probe targeting a specific receptor could be used to study its distribution and trafficking in cells using fluorescence microscopy and to quantify its expression in vivo using PET. This would provide invaluable tools for both basic research and the development of new diagnostic and therapeutic agents.
Q & A
Q. What statistical frameworks are recommended for reconciling variability in dose-response studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to EC50/IC50 calculations. Use bootstrapping to estimate confidence intervals. For outlier removal, apply Grubbs’ test (α=0.05) and document exclusion criteria transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
